Ureidosuccinic acid

Description

Ureidosuccinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.

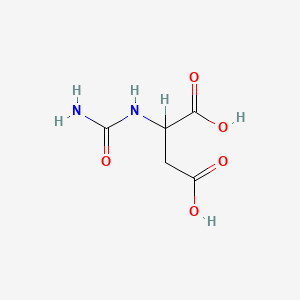

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKXYZVTANABHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030182 | |

| Record name | N-(Aminocarbonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-37-5, 13184-27-5 | |

| Record name | Ureidosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ureidosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 923-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ureidosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Aminocarbonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(aminocarbonyl)-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLASPARTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Ureidosuccinic Acid in De Novo Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA, and their synthesis is a critical process for cell growth and proliferation. The de novo pyrimidine biosynthetic pathway provides a mechanism for cells to produce these essential molecules from simple precursors. Central to this pathway is the intermediate molecule, ureidosuccinic acid (also known as N-carbamoyl-L-aspartate). This technical guide provides an in-depth exploration of the role of this compound in pyrimidine synthesis, detailing the enzymatic reactions it participates in, the regulatory mechanisms that control its flux, and experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are focused on nucleotide metabolism and its therapeutic targeting.

This compound in the Pyrimidine Biosynthesis Pathway

This compound is the third committed intermediate in the de novo synthesis of pyrimidine nucleotides. Its formation and subsequent conversion are key steps that lead to the assembly of the pyrimidine ring.

Formation of this compound

This compound is synthesized from the condensation of carbamoyl phosphate and L-aspartate . This reaction is catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . In this reaction, the carbamoyl group of carbamoyl phosphate is transferred to the amino group of L-aspartate, forming this compound and releasing inorganic phosphate.

In bacteria, ATCase is a standalone enzyme and a major site of allosteric regulation.[1] In mammals, this enzymatic activity is part of a large, multifunctional polypeptide known as the CAD protein , which also contains the carbamoyl phosphate synthetase II (CPSII) and dihydroorotase (DHOase) activities.[2][3] This channeling of intermediates within a single protein complex is thought to increase the efficiency of the pathway.

Conversion of this compound

Following its synthesis, this compound undergoes an intramolecular cyclization and dehydration reaction to form L-dihydroorotate . This reversible reaction is catalyzed by the enzyme dihydroorotase (DHOase) .[4] This step is crucial as it closes the pyrimidine ring. Similar to ATCase, the DHOase activity is also located on the multifunctional CAD protein in mammals.[2][3]

The pathway then continues with the oxidation of dihydroorotate to orotate, the addition of a ribose-phosphate moiety to form orotidine-5'-monophosphate (OMP), and finally decarboxylation to yield uridine monophosphate (UMP), the first pyrimidine nucleotide product of the pathway.

Quantitative Data on Key Enzymes

The efficiency and rate of the reactions involving this compound are described by their kinetic parameters. While these can vary depending on the organism and experimental conditions, the following tables summarize some reported values for the key enzymes.

| Enzyme | Substrate | Organism/System | Km Value | Vmax Value | Reference(s) |

| Aspartate Transcarbamoylase | L-Aspartate | E. coli | 14.7 mM | 26,225 µmol/h/mg | [5] |

| Aspartate Transcarbamoylase | L-Aspartate | Hamster (CAD domain) | 21 mM | 119.5 µmol/min/mg | [6] |

| Aspartate Transcarbamoylase | Carbamoyl Phosphate | Hamster (CAD domain) | 20.7 µM | 52.5 µmol/min/mg | [6] |

| Dihydroorotase (CAD) | N-carbamoyl-L-aspartate | Mammalian (CAD) | 241 µM | Not Reported | [3] |

| Dihydroorotase (CAD) | Dihydroorotate | Mammalian (CAD) | 28 µM | Not Reported | [3] |

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound.

| Metabolite | Organism/Cell Type | Growth Condition | Intracellular Concentration (µM) | Reference(s) |

| Carbamoyl Aspartate | E. coli K12 wt | Minimal M9 medium | ~10-20 | [7] |

Table 2: Intracellular Concentration of this compound (Carbamoyl Aspartate).

Signaling Pathways and Regulation

The flux through the pyrimidine biosynthesis pathway, and thus the levels of this compound, is tightly regulated to meet the cell's demand for nucleotides. This regulation occurs primarily through allosteric feedback inhibition.

In mammals, the primary regulatory point is the carbamoyl phosphate synthetase II (CPSII) activity of the CAD protein.[1] It is allosterically activated by phosphoribosyl pyrophosphate (PRPP) , a substrate for both purine and pyrimidine synthesis, and inhibited by the end-product uridine triphosphate (UTP) .[2][8] Another end-product, cytidine triphosphate (CTP) , also contributes to the feedback inhibition of the pathway.[9] This intricate regulation ensures that pyrimidine synthesis is coordinated with the overall metabolic state of the cell and the availability of purine nucleotides.

Experimental Protocols

Detailed Methodology for Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from the colorimetric method for the detection of ureido compounds.[5]

1. Principle: The amount of this compound (N-carbamoyl-L-aspartate) produced is determined by its reaction with diacetyl monoxime and antipyrine in an acidic environment to form a colored product, which can be quantified spectrophotometrically at 460 nm.

2. Reagents:

-

Assay Buffer: 50 mM Tris-acetate, pH 8.3.

-

Substrates:

-

Carbamoyl phosphate solution (e.g., 50 mM in assay buffer, prepare fresh).

-

L-aspartate solution (e.g., 100 mM in assay buffer).

-

-

Color Reagent A: 0.8% (w/v) diacetyl monoxime in 5% (v/v) acetic acid.

-

Color Reagent B: 0.5% (w/v) antipyrine in 50% (v/v) sulfuric acid.

-

Color Mix: Mix Color Reagent A and Color Reagent B in a 1:2 ratio just before use.

-

Enzyme Extract: Cell or tissue lysate containing ATCase activity, appropriately diluted in assay buffer.

-

Standard: N-carbamoyl-L-aspartate solution of known concentrations (e.g., 0 to 1 mM) for generating a standard curve.

3. Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, combine:

-

50 µL of Assay Buffer

-

10 µL of L-aspartate solution

-

20 µL of appropriately diluted enzyme extract

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of carbamoyl phosphate solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the Color Mix.

-

Heat the mixture at 60°C for 60 minutes to allow for color development.

-

Cool the mixture to room temperature.

-

Measure the absorbance at 460 nm using a microplate reader or spectrophotometer.

-

Prepare a standard curve using the N-carbamoyl-L-aspartate standards in place of the enzyme reaction mixture.

-

Calculate the amount of this compound produced in the enzymatic reaction from the standard curve and determine the specific activity of the enzyme.

Detailed Methodology for Dihydroorotase (DHOase) Activity Assay (Spectrophotometric Method)

This protocol is based on monitoring the change in absorbance as dihydroorotate is converted to this compound (reverse reaction).[10]

1. Principle: The hydrolysis of L-dihydroorotate to N-carbamoyl-L-aspartate (this compound) can be monitored by the decrease in absorbance at 230 nm.

2. Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate: L-dihydroorotate solution (e.g., 1 mM in assay buffer).

-

Enzyme Extract: Cell or tissue lysate containing DHOase activity, appropriately diluted in assay buffer.

3. Procedure:

-

Set up a quartz cuvette or a UV-transparent 96-well plate.

-

To each well or cuvette, add:

-

900 µL of Assay Buffer (for a 1 mL cuvette) or an appropriate volume for the plate.

-

An appropriate amount of diluted enzyme extract.

-

-

Initiate the reaction by adding 100 µL of the L-dihydroorotate solution and mix quickly.

-

Immediately start monitoring the decrease in absorbance at 230 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

-

The initial linear rate of the reaction (ΔA230/min) is used to calculate the enzyme activity.

-

The molar extinction coefficient for dihydroorotate at 230 nm under these conditions is required for the calculation of the reaction rate in terms of concentration per unit time.

Experimental Workflow for this compound Quantification

The quantification of intracellular this compound levels typically involves metabolite extraction followed by analysis using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Metabolite Extraction and LC-MS/MS Analysis of this compound

1. Principle: Intracellular metabolites are extracted from cultured cells, and the concentration of this compound in the extract is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

2. Materials and Reagents:

-

Cell Culture: Adherent or suspension cells of interest.

-

Quenching Solution: Ice-cold 80% (v/v) methanol.

-

Extraction Solvent: A mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C.

-

Internal Standard: A stable isotope-labeled version of this compound (e.g., 13C, 15N-labeled) for accurate quantification.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

LC Column: A suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

3. Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to the desired density.

-

For adherent cells, rapidly aspirate the culture medium. For suspension cells, pellet the cells by centrifugation.

-

-

Quenching:

-

Immediately wash the cells with ice-cold saline or PBS to remove extracellular metabolites.

-

Quench the metabolism by adding ice-cold 80% methanol.

-

-

Metabolite Extraction:

-

Scrape the adherent cells in the quenching solution or resuspend the cell pellet.

-

Add the pre-chilled extraction solvent containing the internal standard.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete extraction.

-

-

Sample Clarification:

-

Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using an appropriate LC gradient.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the standard curve.

-

Normalize the concentration to cell number or total protein content.

-

Conclusion

This compound is a pivotal intermediate in the de novo pyrimidine biosynthesis pathway. Its formation and conversion, catalyzed by aspartate transcarbamoylase and dihydroorotase, respectively, are critical steps in the synthesis of the pyrimidine ring. The flux through this part of the pathway is tightly regulated, primarily at the level of carbamoyl phosphate synthesis in mammals, ensuring a balanced supply of pyrimidine nucleotides for cellular needs. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to investigate the role of this compound and the broader pyrimidine synthesis pathway in various biological contexts, from fundamental metabolic studies to the development of novel therapeutic agents targeting nucleotide metabolism. The continued study of this pathway is essential for understanding cell proliferation and for identifying new strategies to combat diseases characterized by aberrant cell growth, such as cancer.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. The aspartate transcarbamoylase-dihydroorotase complex in Deinococcus radiophilus has an active dihydroorotase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural kinetics of the allosteric transition of aspartate transcarbamylase produced by physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud-clone.com [cloud-clone.com]

- 6. The isolation and characterization of the aspartate transcarbamylase domain of the multifunctional protein, CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Central Role of Ureidosuccinic Acid in Human Pyrimidine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, fundamental building blocks for DNA and RNA. This technical guide provides an in-depth exploration of the function of this compound in human metabolism. It details the enzymatic reactions governing its formation and conversion, the kinetic properties of the involved enzymes, and its intricate connection with the urea cycle. Furthermore, this guide discusses the analytical methodologies for the quantification of this compound and its enzymatic regulators, and explores its potential role as a biomarker in pathological conditions such as bladder cancer and its indirect association with metabolic disturbances in Canavan disease.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a key metabolic intermediate.[1][2] Its primary and most well-established function in human metabolism is its role in the de novo synthesis of pyrimidines.[1][3] This pathway is essential for cell growth, proliferation, and genetic information storage and transfer. The synthesis and degradation of this compound are tightly regulated, and dysregulation of this pathway has been implicated in various disease states. This guide aims to provide a comprehensive technical overview of the metabolic significance of this compound, intended for professionals in biomedical research and drug development.

Biosynthesis and Catabolism of this compound

The metabolic journey of this compound is primarily confined to the cytoplasm and is governed by two key enzymatic steps.

Synthesis of this compound

This compound is formed through the condensation of carbamoyl phosphate and L-aspartic acid. This reaction is catalyzed by the enzyme aspartate carbamoyltransferase (ATCase) , also known as aspartate transcarbamoylase.[3]

Carbamoyl Phosphate + L-Aspartate ⇌ this compound + Phosphate

In humans, ATCase is part of a multifunctional enzyme known as CAD, which also contains carbamoyl phosphate synthetase II (CPSII) and dihydroorotase (DHO). This enzymatic complex facilitates substrate channeling, increasing the efficiency of the pathway.

Conversion to Dihydroorotate

This compound is subsequently converted to L-dihydroorotate through an intramolecular cyclization reaction that involves the removal of a water molecule. This reversible reaction is catalyzed by the enzyme dihydroorotase (DHO) .[3]

This compound ⇌ L-Dihydroorotate + H₂O

L-dihydroorotate is then further metabolized to orotate, a precursor for all pyrimidine nucleotides.

Signaling Pathways and Metabolic Relationships

The metabolism of this compound is intricately linked with other major metabolic pathways, most notably the urea cycle.

The Pyrimidine Biosynthesis Pathway

This compound is a central intermediate in the six-step de novo pyrimidine biosynthetic pathway that leads to the synthesis of uridine monophosphate (UMP).

Interplay with the Urea Cycle

The synthesis of this compound requires carbamoyl phosphate. In humans, there are two isozymes of carbamoyl phosphate synthetase (CPS):

-

CPS I: Located in the mitochondria and is primarily involved in the urea cycle, utilizing ammonia as the nitrogen donor.

-

CPS II: Located in the cytoplasm and is part of the CAD multifunctional enzyme, utilizing glutamine as the nitrogen donor for pyrimidine synthesis.

Under conditions of high ammonia levels, mitochondrial carbamoyl phosphate can be transported to the cytoplasm and utilized by aspartate carbamoyltransferase for pyrimidine synthesis. This metabolic crosstalk can lead to an overproduction of pyrimidine precursors, such as orotic acid, in certain urea cycle disorders.

Quantitative Data

Table 1: Presence of this compound in Human Biofluids

| Biofluid | Presence | Method of Detection | Reference |

| Urine | Detected | GC-MS, LC-MS | [1] |

| Blood/Plasma | Expected | - | |

| Cerebrospinal Fluid | Not Reported | - | - |

| Saliva | Not Reported | - | - |

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Aspartate Carbamoyltransferase (ATCase) | Carbamoyl Phosphate | 58 µM | - | Human Mononuclear Cells | [1] |

| L-Aspartate | 1.9 mM | - | Human Mononuclear Cells | [1] | |

| Dihydroorotase (DHO) | This compound | - | - | Human | [4] |

| L-Dihydroorotate | - | - | Human | [4] |

Note: Specific Vmax values are often dependent on enzyme concentration and assay conditions and are therefore not always reported in a standardized manner. Km values for human dihydroorotase are not well-defined in the literature.

Table 3: Relative Changes of this compound in Disease

| Disease | Biofluid/Tissue | Change in Concentration | Reference |

| Bladder Cancer | Urine | Decreased | |

| Canavan Disease | Brain | Indirectly affected | [3] |

Association with Human Diseases

Bladder Cancer

Some metabolomic studies have suggested a potential link between urinary levels of this compound and bladder cancer. A reported decrease in urinary this compound has been associated with bladder cancer, although the underlying mechanism and its utility as a definitive biomarker require further validation through larger clinical studies.

Canavan Disease

Canavan disease is a rare, progressive, and fatal neurological disorder caused by a deficiency of the enzyme aspartoacylase. This leads to a buildup of N-acetylaspartic acid (NAA) in the brain.[3] While this compound is not directly implicated in the primary pathology of Canavan disease, the massive accumulation of NAA and subsequent metabolic dysregulation in the brain could indirectly affect pyrimidine metabolism. The altered availability of aspartate, a precursor for both NAA and this compound, may play a role in these secondary metabolic disturbances.

Experimental Protocols

Measurement of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human urine.

6.1.1. Sample Preparation

-

Thaw frozen urine samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube.

-

Perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled this compound).

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

6.1.2. LC-MS/MS Conditions

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar analyte.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous content.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of the deprotonated parent ion [M-H]⁻ of this compound to a specific product ion.

-

Aspartate Carbamoyltransferase (ATCase) Activity Assay

This is a colorimetric assay based on the measurement of carbamoyl aspartate (this compound) produced.

6.2.1. Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate 1: 50 mM L-aspartate in assay buffer.

-

Substrate 2: 10 mM carbamoyl phosphate in assay buffer (prepare fresh).

-

Color Reagent A: 0.5% antipyrine in 50% sulfuric acid.

-

Color Reagent B: 0.8% diacetyl monoxime in water.

-

Color Mix: Mix Reagent A and Reagent B in a 2:1 ratio (prepare fresh and protect from light).

6.2.2. Procedure

-

Prepare the reaction mixture containing assay buffer, L-aspartate, and the enzyme source (cell lysate or purified enzyme).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding carbamoyl phosphate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add the Color Mix to the reaction tubes.

-

Heat at 60°C for 30 minutes to allow color development.

-

Cool to room temperature and measure the absorbance at 466 nm.

-

Quantify the amount of this compound produced using a standard curve.

Dihydroorotase (DHO) Activity Assay

This assay measures the reverse reaction, the conversion of L-dihydroorotate to this compound.

6.3.1. Reagents

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5.

-

Substrate: 10 mM L-dihydroorotate in assay buffer.

-

Color reagents as described for the ATCase assay.

6.3.2. Procedure

-

Prepare the reaction mixture containing assay buffer and the enzyme source.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding L-dihydroorotate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and proceed with the colorimetric detection of this compound as described in the ATCase assay protocol.

Conclusion

This compound holds a central and indispensable position in human metabolism as a key intermediate in the de novo synthesis of pyrimidines. Its formation and subsequent conversion are tightly regulated enzymatic steps that are crucial for cellular proliferation and homeostasis. The metabolic interplay between the pyrimidine biosynthesis pathway and the urea cycle, particularly through the shared precursor carbamoyl phosphate, highlights the interconnectedness of central metabolic routes. While alterations in this compound levels have been observed in certain diseases, its role as a robust clinical biomarker requires further extensive validation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of this compound in both health and disease, paving the way for potential therapeutic interventions and improved diagnostic strategies.

References

The Discovery and History of N-Carbamoylaspartic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoylaspartic acid, also known as ureidosuccinic acid, is a critical intermediate in the de novo biosynthesis of pyrimidines, fundamental components of nucleic acids. Its discovery was a pivotal moment in understanding nucleotide metabolism, revealing a key step in the pathway that is essential for cell proliferation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to N-carbamoylaspartic acid. It includes detailed protocols for its synthesis, purification, and analysis, along with a summary of the kinetic properties of the enzyme responsible for its formation, aspartate transcarbamoylase (ATCase). Furthermore, this guide presents signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding of the biochemical context of this important metabolite.

Introduction

N-carbamoyl-L-aspartic acid is the product of the first committed step in the de novo pyrimidine biosynthetic pathway.[1] This pathway is crucial for the synthesis of uridine, cytidine, and thymidine nucleotides, which are essential for DNA and RNA synthesis.[2] The enzyme that catalyzes the formation of N-carbamoylaspartic acid, aspartate transcarbamoylase (ATCase), is a key regulatory point in the pathway and has been a subject of extensive study for its allosteric regulation.[3] The de novo pathway is particularly important in rapidly proliferating cells, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[1] This guide will delve into the historical context of the discovery of N-carbamoylaspartic acid and provide detailed technical information for its study.

History and Discovery

The elucidation of the pyrimidine biosynthetic pathway was a significant achievement in biochemistry during the mid-20th century. The discovery of N-carbamoylaspartic acid as a key intermediate was central to this effort.

Timeline of Key Discoveries:

-

1954: Lieberman and Kornberg first described the enzymatic synthesis and breakdown of orotic acid, a key pyrimidine precursor. In their seminal paper published in the Journal of Biological Chemistry, they identified "this compound" (N-carbamoylaspartic acid) as an intermediate in this pathway.[4]

-

1955: Further work by Lieberman and Kornberg detailed the properties of "ureidosuccinase," the enzyme responsible for the reversible cyclization of N-carbamoyl-L-aspartate to dihydroorotate.[5]

-

1956: Yates and Pardee demonstrated the feedback inhibition of ATCase by pyrimidine end-products, establishing it as a key regulatory enzyme in the pathway.[6] This was a landmark discovery in understanding allosteric regulation.

-

1960s: The complex quaternary structure of E. coli ATCase was elucidated, revealing its composition of distinct catalytic and regulatory subunits.[6][7] This provided a structural basis for its allosteric behavior.

These foundational discoveries laid the groundwork for decades of research into pyrimidine metabolism and the development of drugs targeting this essential pathway.

Biochemical Synthesis and Role

N-carbamoyl-L-aspartic acid is synthesized in the cytoplasm from carbamoyl phosphate and L-aspartic acid.[8] This reaction is catalyzed by aspartate transcarbamoylase (ATCase, EC 2.1.3.2).[7] In the subsequent step of the pathway, N-carbamoyl-L-aspartate is converted to L-dihydroorotate by dihydroorotase.[9]

The De Novo Pyrimidine Biosynthesis Pathway

The formation of N-carbamoylaspartic acid is the second step in the de novo synthesis of pyrimidines. The overall pathway is a critical metabolic route for producing the building blocks of nucleic acids.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of N-carbamoylaspartic acid.

Enzymatic Synthesis of N-Carbamoyl-L-aspartic Acid (Preparative Scale)

This protocol is designed for the production of N-carbamoyl-L-aspartic acid for further experimental use.

Materials:

-

Aspartate Transcarbamoylase (ATCase) from E. coli (commercially available or purified)

-

Carbamoyl phosphate lithium salt

-

L-Aspartic acid

-

Tris-HCl buffer (50 mM, pH 8.3)

-

Dowex 1-X8 resin (formate form) or other suitable anion exchange resin

-

Formic acid solutions (for elution)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid (e.g., 100 mM) and carbamoyl phosphate (e.g., 50 mM) in 50 mM Tris-HCl buffer, pH 8.3. The optimal pH for E. coli ATCase is around 8.3.

-

Enzyme Addition: Initiate the reaction by adding a catalytic amount of ATCase. The exact amount of enzyme will depend on its specific activity.

-

Incubation: Incubate the reaction mixture at 37°C for a sufficient time to allow for substrate conversion (e.g., 2-4 hours). The progress of the reaction can be monitored by HPLC.

-

Reaction Termination: Terminate the reaction by adding an equal volume of cold ethanol or by heating to denature the enzyme, followed by centrifugation to remove the precipitated protein.

Purification by Ion-Exchange Chromatography

N-carbamoylaspartic acid can be purified from the reaction mixture using anion-exchange chromatography.[10]

Procedure:

-

Column Preparation: Pack a column with Dowex 1-X8 resin (formate form) and equilibrate with deionized water.

-

Sample Loading: Adjust the pH of the reaction supernatant to neutral and load it onto the equilibrated column.

-

Washing: Wash the column with several volumes of deionized water to remove unbound components.

-

Elution: Elute the bound N-carbamoylaspartic acid using a linear gradient of formic acid (e.g., 0 to 2 M).

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of N-carbamoylaspartic acid using a suitable method such as HPLC or a colorimetric assay.

-

Lyophilization: Pool the fractions containing pure N-carbamoylaspartic acid and lyophilize to obtain the product as a solid.

Chemical Synthesis of N-Carbamoyl-L-aspartic Acid

An enzyme-free synthesis can be achieved using sodium cyanate.[8]

Materials:

-

L-Aspartic acid

-

Sodium cyanate

-

1 M Sodium hydroxide solution

-

Deuterated water (for NMR analysis)

Procedure:

-

Dissolution: Dissolve L-aspartic acid (e.g., 6.50 g, 50 mmol) and sodium cyanate (e.g., 3.21 g, 49 mmol) in a 1 M sodium hydroxide solution (50 mL).[8]

-

Reaction: Stir the mixture and allow it to stand for 16 hours at room temperature.[8]

-

Analysis: The reaction progress and yield can be determined by ¹H NMR spectroscopy.[8] A yield of approximately 92% can be expected under these conditions.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: Anion-exchange column.[11]

-

Mobile Phase: A gradient of ammonium phosphate buffer (e.g., from 1 mM, pH 3.0 to 38 mM, pH 4.5).[11]

-

Detection: UV absorbance at 200-280 nm.[11] For enhanced sensitivity, radiolabeled substrates can be used with an on-line liquid scintillation detector.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (600 MHz, D₂O, pH 7.0): Characteristic shifts for N-carbamoyl-L-aspartic acid can be observed.[2]

-

¹³C NMR: Can also be used for structural confirmation.

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₅ | [12] |

| Molar Mass | 176.13 g/mol | [12] |

| Melting Point | 174 - 175 °C | [13] |

| Solubility in Water | 3.7 mg/mL | [13] |

| pKa | 3.649 | [12] |

Kinetic Parameters of E. coli Aspartate Transcarbamoylase

The kinetics of E. coli ATCase are complex due to its allosteric nature and do not follow simple Michaelis-Menten kinetics. The activity is characterized by a sigmoidal dependence on the concentration of aspartate.

| Parameter | Value | Conditions | Reference |

| Vmax | 15-21 µmol carbamoylaspartate/µg/h | [14] | |

| K₀.₅ for Aspartate | 4-17 mM | Varies with allosteric effectors | [14] |

| Hill Coefficient (n_H) | 1.4 - 2.1 | Varies with allosteric effectors | [14] |

Allosteric Regulation:

-

ATP: An allosteric activator that increases the enzyme's affinity for aspartate (lowers K₀.₅) and decreases the Hill coefficient.[14]

-

CTP: An allosteric inhibitor that decreases the enzyme's affinity for aspartate (increases K₀.₅) and increases the Hill coefficient.[14]

-

UTP: Acts synergistically with CTP to inhibit ATCase activity.[15]

Conclusion

The discovery of N-carbamoylaspartic acid was a crucial step in unraveling the intricate pathway of pyrimidine biosynthesis. The enzyme responsible for its synthesis, aspartate transcarbamoylase, has become a model system for studying allosteric regulation. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working in the fields of biochemistry, drug discovery, and metabolic engineering. A thorough understanding of the synthesis, regulation, and analysis of N-carbamoylaspartic acid is essential for further advancements in these areas.

References

- 1. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-carbamoylaspartic acid | C5H8N2O5 | CID 93072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Temperature Effects on the Allosteric Responses of Native and Chimeric Aspartate Transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, this compound, and 5-carboxymethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. III. Ureidosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 8. Building the uracil skeleton in primitive ponds at the origins of life: carbamoylation of aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. harvardapparatus.com [harvardapparatus.com]

- 11. Measurement of aspartate carbamoyltransferase activity by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbamoyl aspartic acid - Wikipedia [en.wikipedia.org]

- 13. NP-MRD: Showing NP-Card for this compound (NP0000333) [np-mrd.org]

- 14. In vivo formation of allosteric aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains: implications for protein folding and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

Ureidosuccinic Acid: A Key Metabolite in Saccharomyces cerevisiae Pyrimidine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a critical intermediate in the de novo pyrimidine biosynthetic pathway in Saccharomyces cerevisiae. This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making it a key focus for metabolic engineering and a potential target for antifungal drug development. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and transport of this compound in S. cerevisiae. It includes detailed experimental protocols for the quantification of pathway metabolites and the characterization of key enzymes, alongside a summary of available quantitative data to support further research and development in this area.

Introduction

Saccharomyces cerevisiae, a model eukaryotic organism, provides a powerful system for studying fundamental cellular processes, including metabolic pathways. The de novo pyrimidine biosynthesis pathway, which produces the building blocks for nucleic acids, is tightly regulated to meet the cell's physiological demands. This compound is the second committed intermediate in this pathway, and its production and conversion are central to the overall flux of pyrimidine synthesis. Understanding the intricate details of this compound metabolism is therefore crucial for manipulating this pathway for biotechnological applications or for the development of novel antifungal agents that target fungal-specific aspects of pyrimidine metabolism.

Biosynthesis of this compound

The synthesis of this compound in S. cerevisiae is the second step in the de novo pyrimidine biosynthetic pathway. This reaction is catalyzed by the multifunctional URA2 protein.

The URA2 Multifunctional Enzyme

In Saccharomyces cerevisiae, the first two steps of pyrimidine biosynthesis are catalyzed by a single multifunctional protein encoded by the URA2 gene.[1] This large, 240 kDa protein possesses two distinct enzymatic activities:

-

Carbamoyl Phosphate Synthetase (CPSase) : The N-terminal domain of URA2 catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][2] This reaction is the first committed step of the pathway.

-

Aspartate Transcarbamoylase (ATCase) : The C-terminal domain of URA2 catalyzes the condensation of carbamoyl phosphate and L-aspartate to form this compound and inorganic phosphate.[1][3]

The bifunctional nature of URA2 is thought to facilitate the channeling of the highly labile intermediate, carbamoyl phosphate, directly from the CPSase active site to the ATCase active site, thereby increasing metabolic efficiency and preventing the diffusion of this intermediate into other metabolic pathways.[1] While early studies suggested a nuclear localization for the URA2 protein, more recent evidence from immunocytochemistry and GFP tagging indicates that the bulk of the URA2 protein resides in the cytoplasm.[4][5]

Subsequent Metabolic Fate

This compound is subsequently converted to dihydroorotate by the enzyme dihydroorotase, encoded by the URA4 gene. Dihydroorotate is then oxidized to orotate by dihydroorotate dehydrogenase, encoded by the URA1 gene.[6][7][8] This latter enzyme is a flavoenzyme located in the cytosol in S. cerevisiae and uses fumarate as an electron acceptor.[6][8]

Signaling Pathways and Regulation

The de novo pyrimidine biosynthetic pathway is meticulously regulated to ensure a balanced supply of nucleotides. This regulation occurs at both the transcriptional and post-translational levels, with the URA2 enzyme being a primary control point.

Feedback Inhibition

The activity of the URA2 protein is allosterically regulated by the end-product of the pathway, uridine triphosphate (UTP). UTP acts as a feedback inhibitor of both the CPSase and ATCase activities of URA2.[4][9][10] The inhibition of CPSase by UTP is competitive with respect to ATP, while the inhibition of ATCase is non-competitive.[4] This dual inhibition ensures a rapid response to changes in intracellular UTP levels, effectively shutting down the pathway when pyrimidine pools are replete.

Transcriptional Regulation

The expression of the URA genes is also subject to regulation. An excess of UTP leads to the repression of URA2 gene transcription.[10] Conversely, the pathway is induced by the accumulation of early intermediates, such as dihydroorotate.[1][11] This induction is mediated by the transcriptional activator protein Ppr1p, which directly senses the levels of dihydroorotic acid and orotic acid.[1]

This compound Transport

Saccharomyces cerevisiae possesses a transport system for the uptake of this compound from the environment. This transport is mediated by the allantoate permease, encoded by the DAL5 gene.[12][13] The transport of this compound is an active process, capable of concentrating the metabolite up to 10,000-fold inside the cell.[14] The uptake is regulated by the nitrogen source available to the cell; it is active when proline is the nitrogen source but is inhibited by ammonium sulfate or glutamic acid.[14][15][16]

Quantitative Data

Quantitative analysis of this compound and related metabolites is essential for understanding the flux through the pyrimidine pathway and for evaluating the effects of genetic or chemical perturbations.

Table 1: Kinetic Parameters of this compound Transport

| Parameter | Value | Conditions | Reference |

| Vmax | 20-25 µmol/ml cell water/min | Proline as nitrogen source | [14] |

| Km | 3 x 10⁻⁵ M | Proline as nitrogen source | [14] |

Table 2: Kinetic Parameters of Enzymes in the Pyrimidine Pathway

| Enzyme | Substrate | Km | Ki | Inhibitor | Reference |

| Carbamoyl Phosphate Synthetase (URA2) | Glutamine | 5 x 10⁻⁴ M | - | - | [17] |

| Bicarbonate | 3 x 10⁻³ M | - | - | [17] | |

| - | - | 2.4 x 10⁻⁴ M | UTP | [17] | |

| Dihydroorotate Dehydrogenase (URA1) | Dihydroorotate | - | 7.7 µM | Orotate | [6][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in S. cerevisiae.

Metabolite Extraction from S. cerevisiae

Objective: To extract intracellular metabolites, including this compound, for downstream quantitative analysis. This protocol is adapted from methods described for yeast metabolomics.[16][19]

Materials:

-

Yeast culture

-

Fast filtration apparatus with 0.45 µm nylon filters

-

Liquid nitrogen

-

Acetonitrile/water mixture (1:1, v/v), pre-chilled to -20°C

-

Centrifuge capable of reaching high speeds at 4°C

-

Lyophilizer

Procedure:

-

Rapidly harvest yeast cells from a liquid culture in the exponential growth phase by vacuum filtration onto a 0.45 µm nylon filter.

-

Immediately wash the cells on the filter with an appropriate volume of cold water to remove extracellular metabolites.

-

Quickly plunge the filter with the cell pellet into liquid nitrogen to quench all metabolic activity.

-

Transfer the frozen filter to a pre-chilled tube containing the acetonitrile/water mixture.

-

Vortex the tube vigorously to resuspend the cells and facilitate metabolite extraction.

-

Centrifuge the suspension at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the extracted metabolites to a new tube.

-

Lyophilize the supernatant to dryness.

-

The dried metabolite extract can be stored at -80°C until analysis by LC-MS or other methods.

Aspartate Transcarbamoylase (ATCase) Activity Assay

Objective: To measure the enzymatic activity of the ATCase domain of the URA2 protein. This is a colorimetric assay.[20]

Materials:

-

Yeast cell-free extract or purified URA2 protein

-

50 mM Tris-acetate buffer, pH 8.3

-

Carbamoyl phosphate solution (4.8 mM)

-

L-aspartate solution (various concentrations for kinetic analysis)

-

Colorimetric reagent (e.g., a solution containing antipyrine and diacetyl monoxime)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate (4.8 mM).

-

Initiate the reaction by adding the yeast cell-free extract or purified URA2 protein and L-aspartate.

-

Incubate the reaction at 25°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the colorimetric reagent, which reacts with the this compound produced.

-

Develop the color by heating.

-

Measure the absorbance at the appropriate wavelength (e.g., 466 nm for the antipyrine/diacetyl monoxime method).

-

Calculate the amount of this compound produced using a standard curve.

-

Determine the specific activity of the enzyme (µmol of product formed per minute per mg of protein).

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

Objective: To measure the enzymatic activity of dihydroorotate dehydrogenase (URA1). This is a spectrophotometric assay that monitors the formation of orotate.[3][21]

Materials:

-

Yeast cell-free extract or purified URA1 protein

-

Assay buffer: 50 mM Tris/HCl, 150 mM KCl, 0.1% (v/v) Triton X-100, pH 8

-

Dihydroorotate (DHO) solution (e.g., 1 mM)

-

Fumarate solution (e.g., 1 mM)

-

Spectrophotometer capable of measuring in the UV range

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the assay buffer, dihydroorotate, and fumarate.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding the yeast cell-free extract or purified URA1 protein.

-

Monitor the increase in absorbance at 280 nm over time. This corresponds to the formation of orotate (ε = 7500 M⁻¹ cm⁻¹).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the specific activity of the enzyme (µmol of orotate formed per minute per mg of protein).

This compound as a Drug Target

The de novo pyrimidine biosynthetic pathway is essential for fungal viability, making its enzymes attractive targets for the development of antifungal drugs.[22] As the enzymes in this pathway can exhibit structural and functional differences between fungi and humans, there is potential for the development of selective inhibitors. The URA2 multifunctional enzyme, in particular, represents a promising target due to its critical role in the initial steps of the pathway. Inhibitors targeting either the CPSase or ATCase domains of URA2 could effectively block pyrimidine biosynthesis and inhibit fungal growth. Furthermore, understanding the transport of this compound could open up strategies to manipulate intracellular pools of this metabolite, potentially sensitizing fungi to other therapeutic agents.

Conclusion

This compound is a central metabolite in the de novo pyrimidine biosynthesis pathway of Saccharomyces cerevisiae. Its synthesis and subsequent conversion are tightly regulated to maintain cellular homeostasis of nucleotides. This technical guide has provided a detailed overview of the metabolic role of this compound, the enzymes involved in its metabolism, and the regulatory mechanisms that govern its production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate this important metabolic pathway. Continued research into the intricacies of this compound metabolism in S. cerevisiae will undoubtedly contribute to advancements in both fundamental biological understanding and the development of novel antifungal therapies.

References

- 1. Activation of transcription by metabolic intermediates of the pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Analysis of Saccharomyces cerevisiae Dihydroorotase Reveals Molecular Insights into the Tetramerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Nuclear localization of aspartate transcabamoylase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The yeast Ura2 protein that catalyses the first two steps of pyrimidines biosynthesis accumulates not in the nucleus but in the cytoplasm, as shown by immunocytochemistry and Ura2-green fluorescent protein mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound permeation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound uptake in yeast and some aspects of its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ureidosuccinate is transported by the allantoate transport system in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Pyrimidine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Transcription by Metabolic Intermediates of the Pyrimidine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of pyrimidine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ureidosuccinate is transported by the allantoate transport system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dihydroorotate dehydrogenase from Saccharomyces cerevisiae: spectroscopic investigations with the recombinant enzyme throw light on catalytic properties and metabolism of fumarate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation and optimization of metabolome sample preparation methods for Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. New insights into the pyrimidine salvage pathway of Saccharomyces cerevisiae: requirement of six genes for cytidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of ureidosuccinic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ureidosuccinic acid, also known as N-carbamoyl-L-aspartic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway. This critical metabolic role positions it as a molecule of significant interest in various fields of biomedical research, including cancer biology and metabolic disorders. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound, supplemented with experimental protocols and data visualizations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a dicarboxylic acid and a derivative of aspartic acid.[1][2] Its chemical structure features a ureido group (-NH-CO-NH2) attached to the alpha-amino group of aspartic acid.

Stereoisomerism

This compound possesses a chiral center at the alpha-carbon, inherited from its precursor, L-aspartic acid. Consequently, it exists as two stereoisomers: L-ureidosuccinic acid and D-ureidosuccinic acid. The L-isomer is the biologically active form found in metabolic pathways.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(carbamoylamino)butanedioic acid | [2][4] |

| Synonyms | N-Carbamoyl-L-aspartic acid, Carbamylaspartic acid | [1][5] |

| Chemical Formula | C5H8N2O5 | [1][6] |

| Molecular Weight | 176.13 g/mol | [1][6] |

| Melting Point | 174-175 °C | [2][7] |

| pKa1 (first carboxylic acid) | ~3.33 - 3.65 | [8][9] |

| pKa2 (second carboxylic acid) | Varies depending on source | |

| Water Solubility | 3.7 mg/mL | [7] |

| Solubility in other solvents | Soluble in DMSO (~1 mg/mL) and dimethylformamide (~1 mg/mL). Soluble in hot water. | [9][10] |

| Appearance | White to off-white solid | [11] |

| Stability | Stable for at least 2 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day. | [6] |

Experimental Protocols

Synthesis of this compound (Enzymatic)

Principle: The biosynthesis of L-ureidosuccinic acid is catalyzed by the enzyme aspartate carbamoyltransferase (ACTase), which facilitates the condensation of L-aspartate and carbamoyl phosphate.[2][6]

Materials:

-

L-aspartate solution (e.g., 100 mM)

-

Carbamoyl phosphate solution (e.g., 100 mM)

-

Purified aspartate carbamoyltransferase (ACTase)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

Analytical system for product quantification (e.g., HPLC)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-aspartate, and carbamoyl phosphate in appropriate concentrations.

-

Pre-incubate the reaction mixture at the optimal temperature for ACTase activity (typically 37°C).

-

Initiate the reaction by adding a known amount of purified ACTase to the reaction mixture.

-

Allow the reaction to proceed for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture using a suitable analytical method, such as HPLC, to separate and quantify the this compound formed.

Determination of pKa by Potentiometric Titration

Principle: The pKa values of this compound can be determined by monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Add KCl solution to maintain a constant ionic strength.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the standardized HCl solution.

-

Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin the titration by adding small, precise volumes of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the expected equivalence points and reached a plateau in the basic range.

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve. The pKa values are the pH values at the half-equivalence points.

Biological Role: Pyrimidine Biosynthesis

This compound is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA).[1][2] The pathway involves a series of enzymatic reactions that convert simple precursor molecules into pyrimidine nucleotides.

The formation of this compound is a key regulatory step in this pathway. In bacteria, the enzyme aspartate transcarbamoylase (ATCase), which catalyzes this step, is allosterically regulated by the final products of the pathway, such as CTP, providing a feedback mechanism to control pyrimidine synthesis.[6] In animals, the regulatory step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II.[6]

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of this compound.

Experimental Workflow and Logical Relationships

A typical workflow for the characterization of this compound involves its synthesis or isolation, followed by structural and physicochemical analysis.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fundamentally important metabolite with well-defined chemical properties and a central role in pyrimidine biosynthesis. A thorough understanding of its chemistry, structure, and biological function is essential for researchers in drug development and molecular biology. The data and protocols presented in this guide offer a comprehensive resource for the scientific community, facilitating further investigation into the roles of this compound in health and disease.

References

- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Study of this compound and related compounds in pyrimidine synthesis by Lactobacillus bulgaricus 09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. davuniversity.org [davuniversity.org]

- 6. This compound | C5H8N2O5 | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. (PDF) The Enzymic Synthesis of this compound in Rat [research.amanote.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

The Nexus of Nitrogen Metabolism: A Technical Guide to Ureidosuccinic Acid and the Urea Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ureidosuccinic acid, an intermediate in the de novo synthesis of pyrimidines, serves as a critical biomarker for inborn errors of metabolism, particularly urea cycle disorders (UCDs). This technical guide provides an in-depth exploration of the biochemical relationship between this compound and the urea cycle. It details the metabolic shunt that leads to its accumulation in pathological states, presents quantitative data on its levels in various UCDs, and offers comprehensive experimental protocols for its detection and quantification. Furthermore, this guide utilizes detailed pathway and workflow diagrams to visually articulate these complex processes, offering a valuable resource for researchers and clinicians in the field of metabolic diseases and drug development.

Introduction

The urea cycle is a vital metabolic pathway responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion. Inborn errors affecting any of the six enzymes or two transporters of this cycle lead to a group of devastating genetic disorders known as urea cycle disorders (UCDs). These disorders are characterized by the accumulation of ammonia (hyperammonemia) and other precursor metabolites, leading to severe neurological damage and other systemic manifestations.

One such precursor, carbamoyl phosphate, occupies a crucial metabolic branch point. Synthesized in the mitochondria by carbamoyl phosphate synthetase I (CPS I), it is a primary substrate for the urea cycle. However, a distinct cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II), produces carbamoyl phosphate for the de novo pyrimidine biosynthesis pathway. In certain UCDs, particularly Ornithine Transcarbamylase (OTC) deficiency, the most common UCD, mitochondrial carbamoyl phosphate accumulates and can "spill over" into the cytosol. This excess cytosolic carbamoyl phosphate is then channeled into the pyrimidine synthesis pathway, leading to the overproduction of downstream metabolites, including this compound and orotic acid. Consequently, the measurement of these metabolites in biological fluids has become a key diagnostic tool for several UCDs.

This guide will delve into the intricate connection between this compound and the urea cycle, providing the technical details necessary for its study and application as a biomarker.

Biochemical Pathways

The intersection of the urea cycle and pyrimidine biosynthesis is a prime example of metabolic compartmentalization and the consequences of its disruption.

The Urea Cycle

The urea cycle primarily occurs in the liver and involves a series of five enzymatic reactions that convert two molecules of ammonia and one molecule of bicarbonate into urea. The initial two steps take place in the mitochondria, while the subsequent three occur in the cytosol.

Caption: The enzymatic steps of the urea cycle, highlighting the subcellular localization.

De Novo Pyrimidine Biosynthesis

This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential components of DNA, RNA, and other critical biomolecules. The initial steps, which are relevant to this guide, occur in the cytosol.

Caption: The initial cytosolic steps of de novo pyrimidine biosynthesis.

The Metabolic Link: Carbamoyl Phosphate Shunt

In a healthy individual, the mitochondrial and cytosolic pools of carbamoyl phosphate are largely separate. However, in OTC deficiency, the block in the urea cycle leads to a buildup of carbamoyl phosphate within the mitochondria. This concentration gradient drives the efflux of carbamoyl phosphate from the mitochondria into the cytosol. The excess cytosolic carbamoyl phosphate then becomes a substrate for aspartate transcarbamoylase (ATCase), the second enzyme in the pyrimidine biosynthesis pathway, leading to a significant increase in the production of N-carbamoylaspartate (this compound) and its subsequent metabolite, orotic acid.

Caption: The shunting of mitochondrial carbamoyl phosphate to the cytosol in OTC deficiency.

Data Presentation: this compound in Urea Cycle Disorders

Quantitative analysis of this compound and related metabolites in urine and plasma is a cornerstone in the diagnosis and monitoring of UCDs. While orotic acid is more commonly reported due to its historical diagnostic significance, this compound is the direct product of the metabolic shunt and its levels are also significantly elevated.

Table 1: Representative Urinary Organic Acid Levels in Urea Cycle Disorders

| Analyte | Healthy Control (mmol/mol creatinine) | OTC Deficiency (mmol/mol creatinine) | CPS I Deficiency (mmol/mol creatinine) | Argininosuccinic Aciduria (mmol/mol creatinine) |

| This compound | < 1.0 | > 10 - 500+ | < 1.0 | < 5.0 |

| Orotic Acid | < 3.0 | > 20 - 1000+ | < 3.0 | < 10.0 |

| Citrulline | 5 - 20 | < 5 | < 5 | 100 - 300 |

| Argininosuccinic Acid | Not Detected | Not Detected | Not Detected | > 2000 |

Note: These values are representative and can vary significantly based on the severity of the enzyme deficiency, metabolic state of the patient, and analytical methodology. It is crucial to establish laboratory-specific reference ranges.

Experimental Protocols

The accurate quantification of this compound requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of urinary organic acids, including this compound.

Protocol: Quantitative Analysis of Urinary this compound by GC-MS

4.1.1. Principle

Urinary organic acids are extracted from the urine matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

4.1.2. Materials and Reagents

-

Urine sample

-

Internal Standard Solution: this compound-¹³C₄,¹⁵N₂ (or other suitable stable isotope-labeled standard) in methanol/water.

-

Hydroxylamine hydrochloride solution

-

Sodium chloride

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column (e.g., DB-5ms)

4.1.3. Sample Preparation

-

Sample Thawing and Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to a constant creatinine concentration (e.g., 1 mg creatinine).

-

Internal Standard Addition: Add a known amount of the internal standard solution to each urine sample, calibrator, and quality control sample.

-

Oximation: Add hydroxylamine hydrochloride solution to protect keto-groups and incubate.

-

Acidification and Extraction: Acidify the samples with hydrochloric acid and saturate with sodium chloride. Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction twice.

-

Drying: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Derivatization: Reconstitute the dried residue in pyridine and add BSTFA with 1% TMCS. Incubate to form trimethylsilyl (TMS) derivatives.

4.1.4. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Chromatographic Separation: Use a suitable temperature program to separate the organic acid derivatives on the capillary column.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions for this compound-TMS and the internal standard-TMS.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of this compound in the patient samples from the calibration curve.

Caption: A generalized workflow for the quantification of this compound in urine by GC-MS.

Conclusion

This compound is a pivotal biomarker in the diagnostic landscape of urea cycle disorders, offering a direct window into the metabolic dysregulation that characterizes these conditions. Its accumulation, driven by the shunting of excess mitochondrial carbamoyl phosphate into the pyrimidine biosynthesis pathway, provides a quantifiable measure of the metabolic block in the urea cycle, particularly in OTC deficiency. The analytical methods detailed in this guide, coupled with a thorough understanding of the underlying biochemical pathways, empower researchers and clinicians to accurately diagnose and monitor patients with UCDs. The continued refinement of these techniques and the exploration of this compound's role in the broader context of metabolic disease will undoubtedly contribute to improved patient outcomes and the development of novel therapeutic strategies.

The Ubiquitous Role of Ureidosuccinic Acid in Organisms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a crucial intermediate metabolite in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. Its presence is conserved across all domains of life, from bacteria to plants and humans, highlighting its fundamental role in cellular proliferation and metabolism.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various organisms, detailing its biosynthetic pathway, available quantitative data, and the experimental protocols for its detection and quantification.

Natural Occurrence and Biosynthesis

This compound is an integral component of the pyrimidine biosynthesis pathway. It is synthesized in the cytoplasm from carbamoyl phosphate and L-aspartic acid, a reaction catalyzed by the enzyme aspartate carbamoyltransferase (ACTase).[1][2] This metabolite is subsequently converted to dihydroorotate by dihydroorotase.

The presence of this compound has been confirmed in a wide range of organisms, including:

-

Yeast: Saccharomyces cerevisiae[1]

-

Plants: Arabidopsis thaliana[1]

-

Nematodes: Caenorhabditis elegans

-

Humans: Homo sapiens, where it has been detected in urine and prostate tissue.[5]

While its presence is universal among organisms that synthesize pyrimidines de novo, the concentration of this compound can vary depending on the organism, tissue type, and metabolic state.

Quantitative Data on this compound Occurrence

The quantification of endogenous metabolites like this compound is essential for understanding metabolic fluxes and for biomarker discovery. However, obtaining precise concentration data can be challenging due to its transient nature as a metabolic intermediate.

| Organism/Tissue | Concentration | Method of Quantification | Reference |

| Escherichia coli | 0.00011 µmol/g dry weight | LC-MS/MS | Bennett et al., 2009 |

| Saccharomyces cerevisiae | Can be concentrated up to 10,000-fold intracellularly (Vmax for transport: 20-25 µmol/mL cell water/min, Km: 3x10⁻⁵ M) | Radiometric Uptake Assay | [6] |